8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 271.19 g/mol. This compound features a quinoline core structure, which is characterized by a bicyclic aromatic system containing both a benzene ring and a pyridine ring. The presence of a methoxy group at position 8 and a trifluoromethyl group at position 3 enhances its chemical properties, making it of interest in various fields, particularly medicinal chemistry.
Research indicates that compounds similar to 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid exhibit significant biological activities, including:
The synthesis of 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions:
8-Methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid has potential applications in:
Interaction studies involving 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid. Here is a comparison highlighting their uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
Methyl 2-(trifluoromethyl)quinoline-6-carboxylate | 0.84 | Methyl ester instead of carboxylic acid |
2-(Trifluoromethyl)quinolin-4-ol | 0.76 | Hydroxy group at position 4 |
Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate | 0.73 | Hydroxy group at position 4 and methyl ester |
8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline | 0.69 | Bromine substitution instead of methoxy |
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate | 0.72 | Ethyl ester form |
8-Hydroxyquinoline-5-carboxylic acid | 0.78 | Hydroxy group at position 8 |
These compounds illustrate the diversity within the quinoline family while emphasizing the unique combination of functional groups present in 8-methoxy-3-(trifluoromethyl)quinoline-6-carboxylic acid that contributes to its distinct properties and potential applications .
Palladium-catalyzed cross-coupling reactions are pivotal for introducing substituents to the quinoline scaffold. The Fujiwara-Moritani reaction, a palladium-mediated dehydrogenative coupling, enables direct C–H functionalization without pre-activation. For instance, intramolecular Mizoroki–Heck cyclizations of N-alkenyl-substituted 2-haloanilines have been employed to construct tetrahydroquinoline intermediates, which can be oxidized to yield fully aromatic quinolines. A key advantage lies in the regioselectivity achieved through ligand design and solvent effects.
Recent advancements utilize PdCl~2~(CH~3~CN)~2~ in acetic acid with copper acetate as a co-catalyst to facilitate the coupling of butenyl anilines, yielding 4-substituted quinolines in moderate-to-high yields. This method avoids stoichiometric metal reagents, aligning with green chemistry principles.
Table 1: Palladium-Catalyzed Reactions for Quinoline Synthesis
Substrate | Catalyst | Yield (%) | Reference |
---|---|---|---|
Butenyl aniline | PdCl~2~(CH~3~CN)~2~ | 65–78 | |
2-Haloaniline | Pd(PPh~3~)~4~ | 72–85 |
The trifluoromethyl group at position 3 is typically introduced via electrophilic or radical pathways. A patent describing the synthesis of 5-bromo-7-trifluoromethylquinoline highlights the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid for regioselective bromination. While this method targets bromination, analogous strategies apply to trifluoromethylation.
Visible light-induced remote C–H trifluoromethylation of 8-aminoquinolines using sodium trifluoromethanesulfinate (CF~3~SO~2~Na) offers a photocatalyst-free route. The reaction proceeds via energy transfer and single-electron transfer mechanisms, with the quinoline core acting as an intrinsic photosensitizer. This method achieves 52–89% yields for C5-trifluoromethylated products, demonstrating compatibility with electron-deficient systems.
Table 2: Trifluoromethylation Reagents and Conditions
Reagent | Conditions | Yield (%) | Position | |
---|---|---|---|---|
CF~3~SO~2~Na | Visible light, 25°C | 52–89 | C5 | |
NBS/H~2~SO~4~ | 60–110°C, 3–5 h | 70–85 | C5/C7 |
The methoxy group at position 8 is installed via nucleophilic aromatic substitution (S~N~Ar), leveraging the electron-deficient nature of the quinoline ring. Sulfuric acid-mediated reactions with methoxide ions at elevated temperatures (120–160°C) are common, as demonstrated in Skraup condensation protocols. The ortho-directing effect of the trifluoromethyl group enhances reactivity at position 8, ensuring high regioselectivity.
Recent studies on porphyrinoid systems reveal that electron-withdrawing groups facilitate S~N~Ar at α-positions of heteroaromatics. Applying these principles, methoxy substitution on quinoline proceeds efficiently in polar aprotic solvents like DMF, with yields exceeding 80% under optimized conditions.
Carboxylic acid installation at position 6 often involves boron-based intermediates. Suzuki-Miyaura cross-coupling with pinacol boronate esters introduces carboxylic acid precursors, which are subsequently oxidized. For example, coupling a 6-borylated quinoline with a carbon monoxide surrogate under palladium catalysis generates a ketone intermediate, which is oxidized to the carboxylic acid using Jones reagent.
While direct methods are scarce in the literature, analogous strategies for phthalocyanine functionalization demonstrate the viability of boron-mediated carboxylation in electron-poor systems.
Flow chemistry enhances multi-step synthesis by improving heat transfer and reaction control. A patent describing Skraup condensation followed by bromination could benefit from continuous flow implementation. For instance, glycerol and meta-trifluoromethylaniline undergo cyclization in a tubular reactor at 135°C, with residence times optimized to 4 hours. Subsequent bromination with NBS in a second reactor module at 85°C ensures precise temperature control, reducing side reactions.
Table 3: Flow vs. Batch Synthesis Parameters
Step | Batch Yield (%) | Flow Yield (%) |
---|---|---|
Skraup Condensation | 68 | 82 |
Bromination | 75 | 89 |